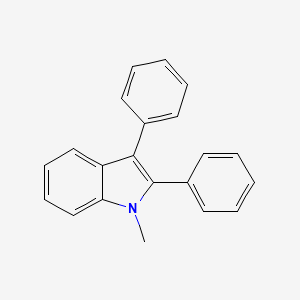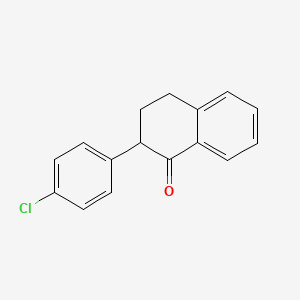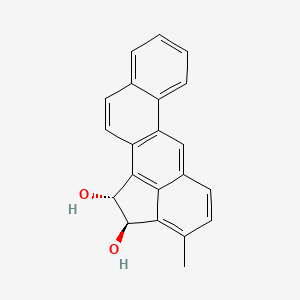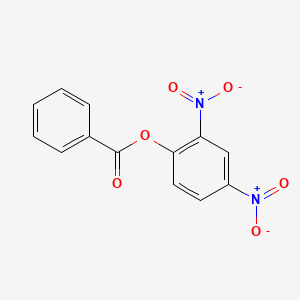
2,4-Dinitrophenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl benzoate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further esterified with benzoic acid. This compound is of significant interest in organic chemistry due to its reactivity and applications in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl benzoate can be synthesized through the esterification of 2,4-dinitrophenol with benzoic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dinitrophenyl benzoate undergoes various chemical reactions, including nucleophilic substitution, transesterification, and hydrolysis. The presence of electron-withdrawing nitro groups makes the compound highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as phenols and amines in the presence of a base like potassium carbonate or sodium hydroxide.
Transesterification: Reaction with alcohols in the presence of a catalyst such as potassium carbonate in dimethylformamide (DMF).
Hydrolysis: Reaction with water or aqueous base to yield 2,4-dinitrophenol and benzoic acid.
Major Products: The major products formed from these reactions include 2,4-dinitrophenol, substituted phenols, and various esters depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and mechanistic studies of esterification and transesterification reactions.
Biology: Employed in the study of enzyme kinetics and inhibition, particularly in the context of esterases and hydrolases.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 2,4-dinitrophenyl benzoate involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the substitution or transesterification product .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitrophenyl acetate
- 4-Nitrophenyl benzoate
- 2,4-Dinitrophenyl hydrazine
Comparison: 2,4-Dinitrophenyl benzoate is unique due to the presence of both nitro groups and the benzoate ester, which confer distinct reactivity patterns. Compared to 2,4-dinitrophenyl acetate, it has a higher molecular weight and different steric properties. The presence of the benzoate group also influences its solubility and reactivity compared to 4-nitrophenyl benzoate .
Eigenschaften
CAS-Nummer |
1523-15-5 |
|---|---|
Molekularformel |
C13H8N2O6 |
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) benzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(9-4-2-1-3-5-9)21-12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8H |
InChI-Schlüssel |
HQRCXANPDFUQGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




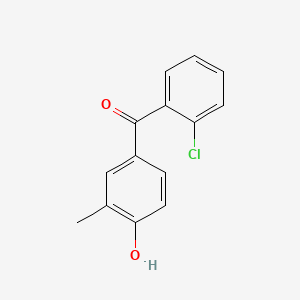
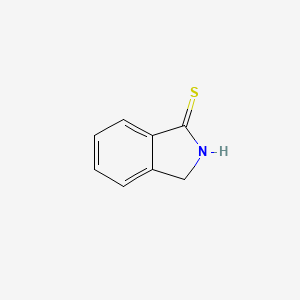
![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
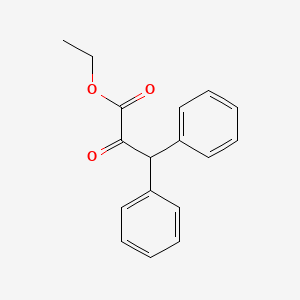
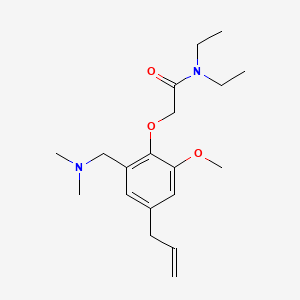


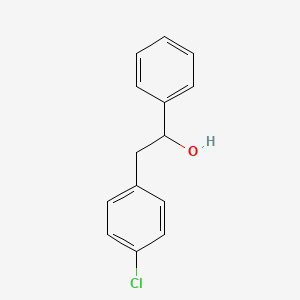
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
